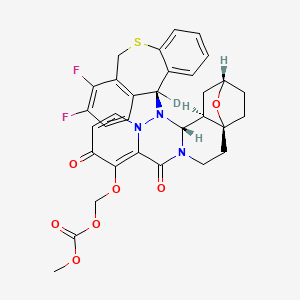
Cap-dependent endonuclease-IN-18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cap-dependent endonuclease-IN-18 is a novel compound that functions as an inhibitor of cap-dependent endonuclease, an enzyme crucial for the transcription of viral RNA. This compound has garnered significant attention due to its potential antiviral properties, particularly against influenza viruses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-18 involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of a substituted benzene derivative with a suitable electrophile under controlled conditions.
Introduction of functional groups: Various functional groups are introduced through reactions such as halogenation, nitration, and reduction.
Cyclization: The intermediate compounds undergo cyclization to form the desired heterocyclic structure.
Purification: The final product is purified using techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with stringent quality control measures in place. Key steps include:
Bulk synthesis: Large-scale reactors are used to carry out the reactions.
Isolation and purification: Industrial-scale chromatography and crystallization techniques are employed.
Quality control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cap-dependent endonuclease-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Cap-dependent endonuclease-IN-18 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanism of cap-dependent endonuclease inhibition.
Biology: Investigated for its role in inhibiting viral replication, particularly in influenza viruses.
Medicine: Potential therapeutic agent for the treatment of viral infections.
Industry: Used in the development of antiviral drugs and as a reference compound in quality control.
Wirkmechanismus
Cap-dependent endonuclease-IN-18 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the transcription of viral RNA. The compound binds to the active site of the enzyme, preventing it from cleaving the cap structure of host mRNA. This inhibition disrupts the viral replication process, thereby reducing the viral load.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used for the treatment of influenza.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Uniqueness
Cap-dependent endonuclease-IN-18 is unique due to its specific binding affinity and inhibitory potency against the cap-dependent endonuclease enzyme. Compared to similar compounds, it exhibits a higher degree of selectivity and efficacy in inhibiting viral replication.
Eigenschaften
Molekularformel |
C32H29F2N3O7S |
|---|---|
Molekulargewicht |
638.7 g/mol |
IUPAC-Name |
[(1S,13R,14R,16S)-12-[(11S)-11-deuterio-7,8-difluoro-6H-benzo[c][1]benzothiepin-11-yl]-5,8-dioxo-19-oxa-4,11,12-triazapentacyclo[14.2.1.01,14.04,13.06,11]nonadeca-6,9-dien-7-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C32H29F2N3O7S/c1-41-31(40)43-16-42-28-23(38)9-12-36-27(28)30(39)35-13-11-32-10-8-17(44-32)14-21(32)29(35)37(36)26-18-6-7-22(33)25(34)20(18)15-45-24-5-3-2-4-19(24)26/h2-7,9,12,17,21,26,29H,8,10-11,13-16H2,1H3/t17-,21+,26-,29+,32-/m0/s1/i26D |
InChI-Schlüssel |
MEEAJVRQJHASMA-MOEJDIKBSA-N |
Isomerische SMILES |
[2H][C@@]1(C2=C(CSC3=CC=CC=C31)C(=C(C=C2)F)F)N4[C@@H]5[C@H]6C[C@@H]7CC[C@]6(O7)CCN5C(=O)C8=C(C(=O)C=CN84)OCOC(=O)OC |
Kanonische SMILES |
COC(=O)OCOC1=C2C(=O)N3CCC45CCC(O4)CC5C3N(N2C=CC1=O)C6C7=C(CSC8=CC=CC=C68)C(=C(C=C7)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





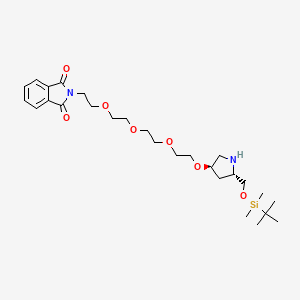
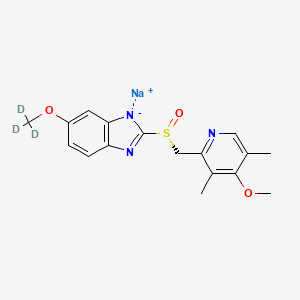
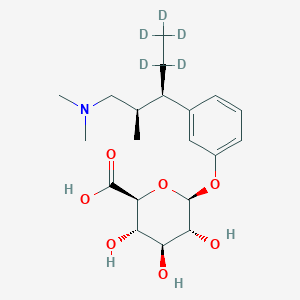
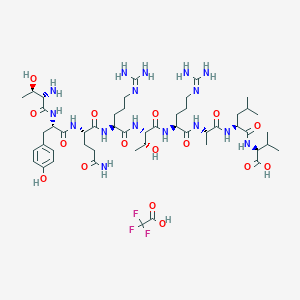
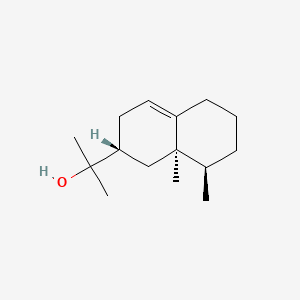

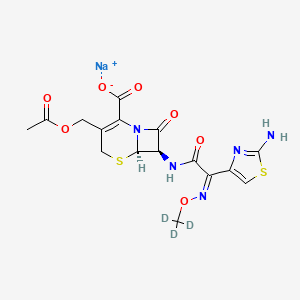
![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
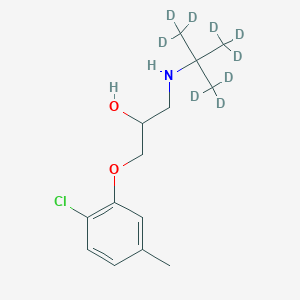
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
![(NE)-N-[5-[5-[4-[2-(dimethylamino)ethoxy]phenyl]-2-pyridin-4-ylfuran-3-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine](/img/structure/B12424005.png)
